1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one

Description

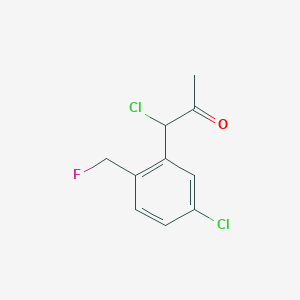

1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom at the carbonyl-bearing carbon and a 5-chloro-2-(fluoromethyl)phenyl group. The compound’s structure combines electron-withdrawing substituents (chloro and fluoromethyl) on the aromatic ring, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C10H9Cl2FO |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

1-chloro-1-[5-chloro-2-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)9-4-8(11)3-2-7(9)5-13/h2-4,10H,5H2,1H3 |

InChI Key |

CTULHDSBYZNKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)CF)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve large-scale chlorination processes, where the precursor compounds are subjected to chlorinating agents in reactors designed for high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The chloro and fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: This compound is used in studies involving enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it valuable in biochemical research.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features are explored for designing new therapeutic agents.

Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoromethyl groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

This compound (CAS 1805857-60-6) shares the propan-2-one backbone and chlorine substitution but differs in aromatic substituents: a 2-chloro-4-(trifluoromethylthio)phenyl group replaces the 5-chloro-2-(fluoromethyl)phenyl group . The trifluoromethylthio (SCF₃) group is highly lipophilic and electron-withdrawing, enhancing the compound’s stability in nonpolar environments and altering its reactivity in electrophilic substitutions.

Key Differences:

- Electronic Effects: The SCF₃ group in the analog introduces stronger electron-withdrawing effects compared to the fluoromethyl (CH₂F) group in the target compound.

- Molecular Weight: The analog has a higher molar mass (303.13 g/mol) due to the SCF₃ group, whereas the target compound’s estimated molar mass is ~233.9 g/mol.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

This α,β-unsaturated ketone features a conjugated double bond between the carbonyl and phenyl groups, unlike the saturated propan-2-one structure of the target compound . The dichloro and fluoro substituents on the aromatic ring create steric and electronic effects distinct from the target’s 5-chloro-2-(fluoromethyl)phenyl group.

Key Differences:

- Reactivity: The α,β-unsaturated system facilitates nucleophilic additions (e.g., Michael additions), whereas the target compound’s saturated backbone favors substitutions or condensations.

- Substituent Positions: Substituents at positions 2,4, and 5 on the aromatic ring may sterically hinder reactions at the para position compared to the target’s 2-fluoromethyl and 5-chloro arrangement.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

This hydrazone derivative retains the propan-2-one backbone but introduces a hydrazinylidene group linked to a 4-methoxyphenyl ring . The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro and fluoromethyl groups in the target compound.

Key Differences:

- Functional Groups: The hydrazone moiety enables cyclization reactions to form pyrazoles, whereas the target compound’s structure may favor halogen displacement or ketone-derived reactions.

- Hydrogen Bonding: The hydrazone N–H group participates in intermolecular hydrogen bonding, influencing crystallization behavior .

Physicochemical Properties

Biological Activity

1-Chloro-1-(5-chloro-2-(fluoromethyl)phenyl)propan-2-one (CAS No. 1804035-81-1) is a synthetic organic compound characterized by its unique structural features, including a chloro group and a fluoromethyl group on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Formula : C10H9Cl2FO

- Molecular Weight : 235.08 g/mol

- CAS Number : 1804035-81-1

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, which enhance its lipophilicity and metabolic stability. Preliminary studies suggest that this compound may interact with various biological targets, potentially leading to therapeutic effects.

Research indicates that compounds with similar structures often exhibit interactions with specific enzymes and receptors. The presence of halogen substituents like chlorine and fluorine can significantly affect the compound's reactivity and selectivity towards biological targets.

Antimicrobial Activity

A study investigated the antimicrobial properties of structurally related compounds, highlighting the importance of electron-withdrawing groups such as trifluoromethyl in enhancing biological activity. The study found that derivatives lacking such groups exhibited minimal activity against bacterial strains, underscoring the significance of these functional groups in developing effective antimicrobial agents .

| Compound | Activity Against Chlamydia | IC50 (μg/mL) |

|---|---|---|

| Compound 40 | Moderate | 5.2 |

| Compound with trifluoromethyl | High | Not specified |

Toxicity Assessment

In toxicity studies, compounds similar to this compound were evaluated for their effects on human cells and model organisms like Drosophila melanogaster. Results indicated that certain derivatives maintained low toxicity levels while exhibiting significant antimicrobial activity, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the role of substituents in modulating biological activity. For instance, the introduction of a trifluoromethyl group was shown to enhance antichlamydial activity compared to analogs with chlorine substitutions alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.